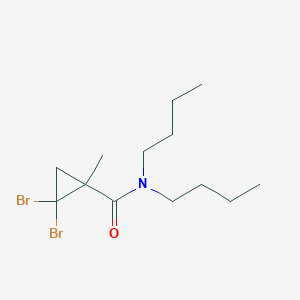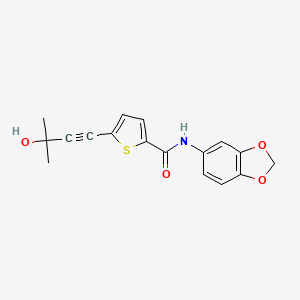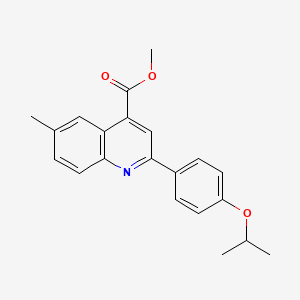
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide, also known as DMDNB, is a chemical compound that belongs to the family of N-methylcarbamates. It is a colorless to pale yellow liquid that is widely used in scientific research for its unique properties. DMDNB has gained popularity in recent years due to its potential applications in the field of neuroscience.
Mecanismo De Acción
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide acts by selectively blocking the activity of certain ion channels in neurons. It binds to the channel protein and prevents the movement of ions across the cell membrane. This results in a decrease in the excitability of the neuron and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide are largely dependent on the specific ion channels that it targets. In general, 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has been shown to reduce the excitability of neurons and decrease synaptic transmission. This can lead to a variety of effects such as decreased muscle tone, sedation, and anticonvulsant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in lab experiments is its selectivity for specific ion channels. This allows researchers to study the effects of ion channel dysfunction in a controlled manner. However, one limitation of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide is its potential toxicity. Careful handling and disposal of the compound are necessary to prevent harm to researchers and the environment.
Direcciones Futuras
There are several future directions for the use of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in scientific research. One area of interest is the study of ion channel dysfunction in various neurological disorders. 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide could be used to investigate the role of specific ion channels in the development and progression of these disorders. Another potential application is the development of new drugs that target specific ion channels. 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide could serve as a starting point for the development of these drugs. Finally, the use of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in combination with other compounds could lead to the development of new therapeutic strategies for neurological disorders.
Métodos De Síntesis
The synthesis of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide involves the reaction of N,N-dibutyl-1-methylcyclopropanecarboxamide with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using various techniques such as distillation and chromatography.
Aplicaciones Científicas De Investigación
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has been extensively used in scientific research for its ability to selectively block the activity of certain ion channels in neurons. This property has made it a valuable tool for studying the role of these channels in various physiological processes such as synaptic transmission and neuronal excitability. 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has also been used to study the effects of ion channel dysfunction in various neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
2,2-dibromo-N,N-dibutyl-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23Br2NO/c1-4-6-8-16(9-7-5-2)11(17)12(3)10-13(12,14)15/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMJMIYFVZIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1(CC1(Br)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
![2-hydrazino-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6076960.png)
![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)

![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)
![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)

![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
